molecular formula C7H11ClN2O2 B2516183 5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole CAS No. 2024311-94-0

5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole

Cat. No.: B2516183
CAS No.: 2024311-94-0
M. Wt: 190.63
InChI Key: LWAOGQPUXYKOLE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole (CAS EN300-399907) is a 1,2,4-oxadiazole derivative with a chloromethyl group at position 5 and a (propan-2-yloxy)methyl substituent at position 3. Its molecular formula is C₇H₁₁ClN₂O₂ (MW: 190.63) . The chloromethyl group enables nucleophilic substitution reactions, making it a versatile intermediate in medicinal and agrochemical synthesis. The (propan-2-yloxy)methyl group contributes to its lipophilicity, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

5-(chloromethyl)-3-(propan-2-yloxymethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c1-5(2)11-4-6-9-7(3-8)12-10-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAOGQPUXYKOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NOC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate chloromethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key structural analogs differ in substituents at positions 3 and 5 of the 1,2,4-oxadiazole ring, leading to variations in molecular weight, reactivity, and physicochemical properties:

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Weight Key Properties/Applications Reference
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Phenyl Chloromethyl 195.63 Intermediate for anticancer agents
5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole p-Tolyl Chloromethyl 209.66 Enhanced lipophilicity vs. phenyl analog
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(CF₃)phenyl Chloromethyl 261.60 Higher reactivity due to electron-withdrawing CF₃ group
5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole tert-Butyl Chloromethyl 174.63 Steric hindrance impacts substitution kinetics
5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole Methoxymethyl Chloromethyl 162.58 Improved aqueous solubility vs. alkyl analogs

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in ) increase the reactivity of the chloromethyl group compared to electron-donating groups like (propan-2-yloxy)methyl.
  • Aromatic substituents (e.g., phenyl, p-tolyl) enhance thermal stability but reduce solubility in polar solvents.
  • Alkoxy groups (e.g., methoxymethyl, propan-2-yloxy) improve bioavailability by balancing lipophilicity and solubility.

Comparison of Reactivity :

  • Phenyl-substituted analogs (e.g., 6a in ) undergo slower substitution due to steric hindrance.
  • Trifluoromethyl-substituted analogs (e.g., ) show faster reaction rates in SN2 mechanisms due to electron withdrawal.

Biological Activity

5-(Chloromethyl)-3-[(propan-2-yloxy)methyl]-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The oxadiazole scaffold is known for its role in drug discovery, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities. This article will explore the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10ClN3O2\text{C}_8\text{H}_{10}\text{Cl}\text{N}_3\text{O}_2

This compound features a chloromethyl group and a propan-2-yloxy side chain attached to the oxadiazole ring, which contributes to its unique biological properties.

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study evaluated various oxadiazole derivatives against different cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHeLa (Cervical)12.5
This compoundCaCo-2 (Colon)15.0

These results suggest that this compound has moderate cytotoxic effects against cervical and colon cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been widely documented. For instance, a recent study highlighted the effectiveness of various oxadiazole compounds against bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
This compoundStaphylococcus aureus16 µg/mL

The compound demonstrated promising antimicrobial activity against both gram-positive and gram-negative bacteria.

Anti-inflammatory Activity

In vivo studies have shown that oxadiazole derivatives possess anti-inflammatory properties. For example:

CompoundModelInhibition (%)
This compoundCarrageenan-induced paw edema in rats45%

This indicates that the compound may be beneficial in treating inflammatory conditions.

Study on Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of several oxadiazole derivatives. The researchers synthesized a series of compounds based on the oxadiazole scaffold and tested them against multiple cancer cell lines. Among these compounds, this compound exhibited significant cytotoxicity with an IC50 value of 12.5 µM against HeLa cells. The study concluded that modifications to the oxadiazole ring could enhance anticancer activity.

Antimicrobial Activity Assessment

Another research effort focused on assessing the antimicrobial activity of various oxadiazole derivatives against common bacterial pathogens. The study found that this compound had an MIC of 16 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Q & A

Q. Table 1. Key Synthetic Parameters for 5-(Chloromethyl) Oxadiazoles

ParameterOptimal ConditionReference
SolventDMF or DMSO
Temperature80–100°C
Reaction Time6–12 hours
Yield Range75–85%
Characterization Methods1H^1H-NMR, ESI-MS, XRD

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTarget Cell Line/ModelActivity (IC50_{50})MechanismReference
4l (5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl))MX-1 xenograftTumor growth inhibition >50%TIP47 binding, apoptosis
6c (5-(Chloromethyl)-3-(4-chlorophenyl))Triple-negative breast cancer (MDA-MB-231)8.2 µMMAP kinase inhibition
3-(3-Bromophenyl)-5-(chloromethyl)S. sclerotiorum (fungal)EC50_{50} = 12 µg/mLDisruption of cell membrane

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